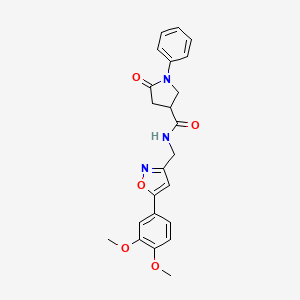
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molecular Weight | 356.36 g/mol |
| CAS Number | 953015-93-5 |
This compound features an isoxazole ring, a pyrrolidine moiety, and a carboxamide functional group, which contribute to its biological activity through interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.
- Substitution with Dimethoxyphenyl Group : Often accomplished via palladium-catalyzed cross-coupling reactions.
- Attachment of the Pyrrolidine and Carboxamide Groups : Finalized through acylation reactions under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the 5-oxopyrrolidine class. For instance, compounds exhibiting structural similarities have shown promising results against A549 human lung adenocarcinoma cells. The mechanism of action appears to involve:
-
Inhibition of Cell Viability : Compounds from this class demonstrated reduced viability in cancerous cells compared to non-cancerous controls.
Compound IC50 (µM) A549 Cytotoxicity on Non-Cancerous Cells N1 66 Moderate N2 50 Low
This suggests that structural modifications can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, derivatives similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine have shown activity against multidrug-resistant strains of Staphylococcus aureus. Key findings include:
-
Inhibition of Pathogen Growth : Compounds demonstrated effectiveness against various Gram-positive bacteria, including resistant strains.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA) 8 µg/mL Enterococcus faecalis 16 µg/mL
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine is believed to stem from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The isoxazole moiety may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways associated with cancer progression and microbial resistance.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Study on Anticancer Properties :
- Research on Antimicrobial Efficacy :
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structural components can inhibit cancer cell growth effectively. In particular, compounds designed around the isoxazole structure have shown promising results against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity against these cells .
Neuroprotective Effects
Given the structural characteristics of this compound, it may also possess neuroprotective effects. Isoxazole derivatives are often explored for their potential in treating neurodegenerative diseases due to their ability to modulate enzyme activity and receptor interactions. Initial studies suggest that this compound could inhibit specific enzymes involved in neurodegeneration pathways, providing a basis for further investigation into its neuroprotective capabilities.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. The dual inhibition of these pathways could lead to effective treatments for inflammatory diseases .
Case Study 1: Anticancer Screening
A study evaluating various isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR and SNB. The results indicated that structural modifications could enhance anticancer efficacy .
Case Study 2: Neuroprotective Mechanisms
In another investigation focused on neuroprotective agents, compounds with an isoxazole core were tested for their ability to inhibit neurotoxic pathways associated with Alzheimer’s disease. Preliminary results suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures .
特性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-19-9-8-15(10-21(19)30-2)20-12-17(25-31-20)13-24-23(28)16-11-22(27)26(14-16)18-6-4-3-5-7-18/h3-10,12,16H,11,13-14H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFUSRKHMVZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













